![molecular formula C21H26N2O3S B4778450 N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4778450.png)
N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide
Übersicht
Beschreibung
N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide, also known as AZD6244, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. It was first developed by AstraZeneca and is currently being investigated as a potential treatment for various types of cancer.
Wirkmechanismus
N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide acts as a selective inhibitor of the MAPK pathway by binding to and inhibiting the activity of the MAP kinase kinase (MEK) enzyme. This prevents the activation of downstream signaling pathways that promote cell growth and proliferation, ultimately leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide has been shown to have a range of biochemical and physiological effects in cancer cells, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of angiogenesis (the formation of new blood vessels to support tumor growth).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide in lab experiments is its selectivity for the MAPK pathway, which allows for targeted inhibition of cancer cell growth without affecting normal cells. However, one limitation is that its effectiveness may be limited by the development of drug resistance in cancer cells over time.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide, including:
1. Evaluation of its efficacy in combination with other cancer treatments, such as chemotherapy and immunotherapy.
2. Investigation of its potential use in the treatment of other types of cancer, such as colorectal cancer and ovarian cancer.
3. Development of more potent and selective MEK inhibitors based on the structure of N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide.
4. Exploration of the role of the MAPK pathway in other disease processes, such as inflammation and neurodegenerative disorders.
In conclusion, N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide is a promising small molecule inhibitor of the MAPK pathway that has shown potential for the treatment of various types of cancer. Further research is needed to fully understand its mechanism of action and potential applications in cancer treatment and other disease processes.
Wissenschaftliche Forschungsanwendungen
N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various types of cancer, including melanoma, pancreatic cancer, and non-small cell lung cancer. It has been shown to inhibit the activity of the MAPK pathway, which is often dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation.
Eigenschaften
IUPAC Name |
N-[4-(azepane-1-carbonyl)phenyl]-N,4-dimethylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-17-7-13-20(14-8-17)27(25,26)22(2)19-11-9-18(10-12-19)21(24)23-15-5-3-4-6-16-23/h7-14H,3-6,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBKMUBIBNPWSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3CCCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(azepan-1-ylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.